

In Vitro Binding Affinity of (R)-TISCH: A Technical Guide

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Compound of Interest

Compound Name: **TISCH**

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Executive Summary

(R)-**TISCH**, or (R)-(+)-7-chloro-8-hydroxy-1-(3'-iodophenyl)-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, is a potent and selective high-affinity ligand for the dopamine D1 receptor. This technical guide summarizes the available in vitro binding data for (R)-**TISCH**, with a primary focus on its well-characterized interaction with the D1 receptor. While the initial query concerned its affinity for the dopamine transporter (DAT), a comprehensive review of the scientific literature indicates a lack of significant, quantifiable binding of (R)-**TISCH** to DAT. Therefore, this document will detail its high affinity for the D1 receptor, provide an established experimental protocol for determining such binding, and illustrate the canonical signaling pathway associated with D1 receptor activation.

In Vitro Binding Affinity of (R)-TISCH

The primary pharmacological characteristic of (R)-**TISCH** is its high-affinity binding to the dopamine D1 receptor. Quantitative analysis from radioligand binding assays has established its potency. In contrast, there is a notable absence of published data quantifying the binding affinity of (R)-**TISCH** for the dopamine transporter (DAT), suggesting that its affinity for this transporter is not a significant aspect of its pharmacological profile.

Table 1: Quantitative In Vitro Binding Affinity Data for (R)-**TISCH**

Target	Ligand	Preparation	Kd (nM)	Reference
Dopamine D1 Receptor	R(+)-[¹²⁵ I]TISCH	Rat Striatum Homogenate	0.21 ± 0.03	[1]
Dopamine Transporter (DAT)	(R)-TISCH	Not Reported	No Data Available	-

Kd (Dissociation Constant): A measure of the affinity of a ligand for a receptor. A lower Kd value indicates a higher binding affinity.

Experimental Protocol: Radioligand Binding Assay for Dopamine D1 Receptor

The following protocol is a representative methodology for determining the in vitro binding affinity of compounds like (R)-**TISCH** to the dopamine D1 receptor using rat striatal tissue, a region with a high concentration of these receptors.[\[1\]](#)[\[2\]](#)

2.1. Materials and Reagents

- Fresh or frozen rat striatal tissue
- Radioligand: [³H]SCH23390 (a selective D1 antagonist)
- Test compound: (R)-**TISCH**
- Non-specific binding agent: 10 µM SKF 38393 or unlabeled SCH23390
- Incubation Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4
- Wash Buffer: Ice-cold Incubation Buffer
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation cocktail

- Scintillation counter

2.2. Tissue Preparation

- Homogenize rat striatal tissue in ice-cold incubation buffer.
- Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove large cellular debris.
- Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 minutes at 4°C) to pellet the membranes.
- Wash the membrane pellet by resuspending it in fresh, ice-cold incubation buffer and repeating the high-speed centrifugation step.
- Resuspend the final pellet in a known volume of incubation buffer to achieve a specific protein concentration (e.g., 100-200 µg protein per assay tube), as determined by a protein assay (e.g., Bradford or BCA).

2.3. Binding Assay Procedure

- Set up assay tubes for total binding, non-specific binding, and competitive binding with various concentrations of (R)-**TISCH**.
- Total Binding: Add buffer, the membrane preparation, and a saturating concentration of [³H]SCH23390 (e.g., 2-3 nM).[\[2\]](#)
- Non-specific Binding: Add buffer, the membrane preparation, [³H]SCH23390, and a high concentration of a non-labeled D1 ligand (e.g., 10 µM SKF 38393) to saturate the receptors.[\[2\]](#)
- Competitive Binding: Add buffer, the membrane preparation, [³H]SCH23390, and varying concentrations of (R)-**TISCH**.
- Incubate all tubes at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[\[2\]](#)

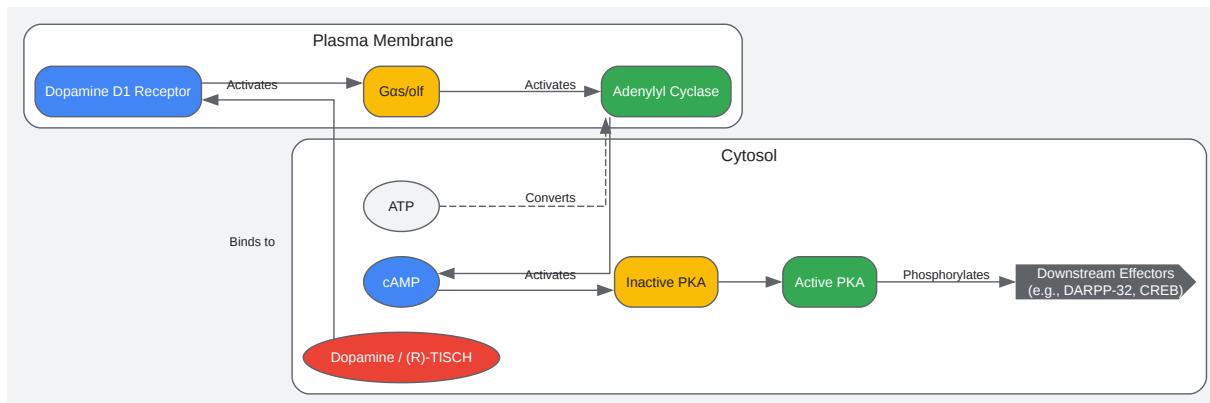
- Terminate the incubation by rapid vacuum filtration through glass fiber filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

2.4. Data Analysis

- Calculate specific binding by subtracting the non-specific binding from the total binding.
- For competitive binding experiments, plot the percentage of specific binding against the logarithm of the (R)-**TISCH** concentration.
- Determine the IC_{50} (the concentration of (R)-**TISCH** that inhibits 50% of the specific binding of the radioligand).
- Calculate the inhibition constant (K_i) using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Dopamine D1 Receptor Signaling Pathway

The dopamine D1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the G_{αs/olf} family of G proteins.^{[3][4]} Activation of the D1 receptor by an agonist like dopamine initiates a signaling cascade that leads to the production of the second messenger cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).^{[3][5][6]} PKA can then phosphorylate various downstream targets, leading to changes in neuronal excitability and gene expression.^{[3][4]}



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Dopamine D1 Receptor Signaling Cascade

Conclusion

(R)-**TISCH** is a valuable research tool characterized by its high affinity and selectivity for the dopamine D1 receptor. The lack of significant binding affinity for the dopamine transporter underscores its specificity. The provided experimental protocol offers a standard method for assessing the D1 receptor binding of (R)-**TISCH** and analogous compounds. Understanding its interaction with the D1 receptor and the subsequent signaling pathway is crucial for its application in neuroscience research and drug development.

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